N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide
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Overview
Description
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a nitro group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Biochemical Pathways
Result of Action
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has been shown to have several molecular and cellular effects. Studies have shown that this compound can induce oxidative stress, inhibit the activity of certain enzymes, and modulate the expression of various genes. It has also been reported to have antimicrobial activity against microscopic fungi and various bacterial strains, including mycobacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and polarity of the medium in which the compound is dissolved
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-(2-oxo-1-phenylethyl)-3-nitrobenzamide.
Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-1-phenylethyl)benzamide: Lacks the nitro group, which affects its reactivity and biological activity.
3-nitrobenzamide: Lacks the hydroxy-phenylethyl group, resulting in different chemical and biological properties.
N-(2-hydroxy-1-phenylethyl)-4-nitrobenzamide: Similar structure but with the nitro group in a different position, leading to variations in reactivity and interactions.
Uniqueness
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is unique due to the combination of its hydroxy-phenylethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVRASXSQVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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